Beta-dimorphecolic acid, (+-)-

PPARγ Signaling Adipogenesis Lipid Metabolism

Beta-Dimorphecolic acid, (+-)- (also known as 9-E,E-HODE or (10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid) is a racemic mixture of a C18 hydroxy fatty acid characterized by a trans,trans (E,E) conjugated diene system at positions C10 and C12, and a hydroxyl group at C9. This compound is a specific geometric isomer within the broader 9-HODE family, which are oxidized linoleic acid derivatives implicated in lipid peroxidation, cell signaling, and plant defense.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 15514-85-9
Cat. No. B232138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-dimorphecolic acid, (+-)-
CAS15514-85-9
Synonyms9-HODE
9-hydroxy-10,12-octadecadienoic acid
9-hydroxy-10,12-octadecadienoic acid, (E,E)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,E)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-(+-)-isomer
9-hydroxy-10,12-octadecadienoic acid, (E,Z)-isomer
9-hydroxy-10,12-octadecadienoic acid, (R-(E,Z))-isomer
9-hydroxy-10,12-octadecadienoic acid, (S-(E,Z))-isomer
9-hydroxylinoleic acid
9-OH-18:2delta(10t,12t)
dimorphecolic acid
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+
InChIKeyNPDSHTNEKLQQIJ-SIGMCMEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Beta-Dimorphecolic Acid, (+-)- (CAS 15514-85-9): A Conjugated Hydroxy Fatty Acid with Distinct Geometric Isomerism for Targeted Lipid Signaling Research


Beta-Dimorphecolic acid, (+-)- (also known as 9-E,E-HODE or (10E,12E)-9-hydroxyoctadeca-10,12-dienoic acid) is a racemic mixture of a C18 hydroxy fatty acid characterized by a trans,trans (E,E) conjugated diene system at positions C10 and C12, and a hydroxyl group at C9 [1]. This compound is a specific geometric isomer within the broader 9-HODE family, which are oxidized linoleic acid derivatives implicated in lipid peroxidation, cell signaling, and plant defense [2]. Unlike its more common alpha (E,Z) isomer, the beta (E,E) conformation imparts unique biological activities and physicochemical properties that are critical for discerning structure-activity relationships in fatty acid-mediated pathways.

Why 9-HODE Is Not a Sufficient Specification: The Critical Functional Divergence of Beta-Dimorphecolic Acid's (E,E) Geometry


Procuring generic '9-HODE' or substituting with the more common alpha-dimorphecolic acid (10E,12Z) is scientifically inadequate due to pronounced, quantifiable differences in biological activity driven by the compound's unique trans,trans (E,E) double bond geometry [1]. While all HODE isomers can bind the peroxisome proliferator-activated receptor gamma (PPARγ), the beta (E,E) isomer exhibits a distinct, and in some contexts, opposite functional profile compared to its regio- and stereo-isomers. Specifically, 9-(E,E)-HODE demonstrates a unique ability to down-regulate PPARγ-target gene expression, an effect not observed with other HODE isomers that act as agonists [1]. This functional divergence means that research outcomes are critically dependent on the exact isomeric composition, and the use of an undefined mixture or an alternative isomer will lead to non-reproducible or contradictory data, particularly in studies of adipogenesis, inflammation, and metabolic regulation.

Quantitative Differentiation of Beta-Dimorphecolic Acid, (+-)-: A Comparative Evidence Guide for Informed Procurement


PPARγ Functional Antagonism: Beta-Dimorphecolic Acid Down-Regulates Target Gene Expression Unlike Other HODE Isomers

In a comprehensive head-to-head comparison of HODE isomers, 9-(E,E)-HODE (Beta-dimorphecolic acid) uniquely down-regulated the expression of the PPARγ-target gene adiponectin (Adipoq) during 3T3-L1 adipocyte maturation, whereas other isomers (10-(Z,E)-HODE, 12-(Z,E)-HODE, and 13-(E,E)-HODE) induced PPARγ-mediated transcriptional activation [1]. This functional antagonism is a distinct and quantifiable differentiator from other HODEs, which act as agonists.

PPARγ Signaling Adipogenesis Lipid Metabolism Inflammation

Reduced PPARγ Transactivation Potency: Beta-Dimorphecolic Acid is a Significantly Weaker Agonist than Other HODE Isomers

In a dual-luciferase reporter gene assay, 9-(E,E)-HODE (Beta-dimorphecolic acid) induced a 6.5-fold increase in relative luminescence intensity at 101.2 μM, which is 35% lower than the 10-fold induction observed for other racemic HODE isomers (10-(Z,E)-, 12-(Z,E)-, 13-(Z,E)-, and 13-(E,E)-HODE) at the same concentration [1]. This demonstrates its significantly reduced potency as a PPARγ transactivator.

PPARγ Reporter Assay Nuclear Receptor Lipid Signaling

Favorable Cytotoxicity Profile: Beta-Dimorphecolic Acid is Non-Cytotoxic at Concentrations Where the (Z,E) Isomer is Toxic

In a comparative cell viability assessment, 9-(E,E)-HODE (Beta-dimorphecolic acid) did not exhibit any cytotoxic effects on CV-1 cells at concentrations up to 101.2 μM, whereas its geometric isomer, 9-(Z,E)-HODE (alpha-dimorphecolic acid), induced significant cytotoxicity at 67.5 and 101.2 μM [1]. This indicates a superior in vitro safety profile for Beta-dimorphecolic acid.

Cytotoxicity Cell Viability Assay Development Safety Pharmacology

High Purity Specification: Analytical Certainty for Reproducible Research

Commercially available Beta-dimorphecolic acid, (+-)- is supplied with a certified purity of ≥98% as determined by HPLC, ensuring a defined and consistent chemical composition for experimental use . This level of purity minimizes the impact of unknown impurities or degradation products that could confound biological assays.

Analytical Chemistry Quality Control Procurement Reproducibility

Validated Application Scenarios for Beta-Dimorphecolic Acid, (+-)- Based on Empirical Evidence


Investigating PPARγ Antagonism and Functional Selectivity

Researchers studying the nuanced regulation of PPARγ should use Beta-dimorphecolic acid, (+-)- as a specific tool to investigate functional antagonism or inverse agonism. Its unique ability to down-regulate PPARγ-target genes like Adipoq, in contrast to the agonist activity of other HODE isomers, makes it essential for dissecting ligand-specific co-regulator recruitment and downstream transcriptional effects [1].

High-Concentration Cellular Signaling Assays

For experiments requiring high micromolar concentrations of a hydroxy fatty acid, Beta-dimorphecolic acid is the preferred choice over alpha-dimorphecolic acid due to its superior cytotoxicity profile. The absence of cytotoxicity at 101.2 μM ensures that observed biological effects are due to the compound's signaling activity and not cell death, allowing for a wider and more informative dose-response window [1].

Lipid Peroxidation and Isomer-Specific Biomarker Studies

Given that HODE isomers are established markers of lipid peroxidation, the use of a well-defined, high-purity Beta-dimorphecolic acid, (+-)- standard is crucial for analytical method development and quantification. Its distinct (E,E) geometry allows for unambiguous chromatographic separation and mass spectrometric identification, enabling precise measurement of this specific isomer in complex biological matrices without interference from other HODEs [1].

Structure-Activity Relationship (SAR) Studies on Hydroxy Fatty Acids

As a unique geometric isomer within the 9-HODE family, Beta-dimorphecolic acid, (+-)- serves as a critical comparator compound in SAR studies. Its quantifiably lower PPARγ agonist potency (6.5-fold vs. 10-fold induction) and distinct functional profile provide a structural benchmark for understanding how double bond geometry (E,E vs. E,Z) dictates biological activity in conjugated hydroxy fatty acids [1].

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